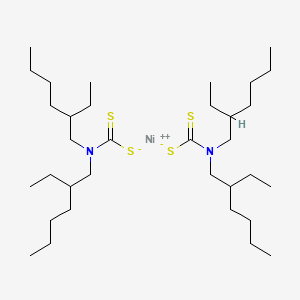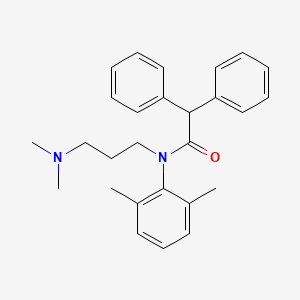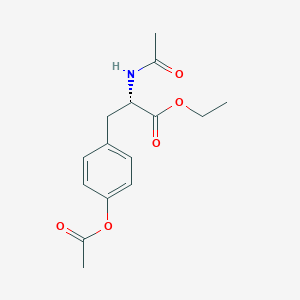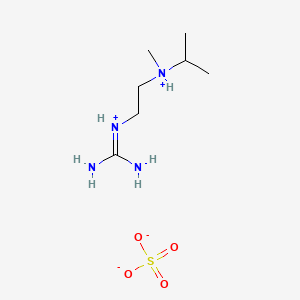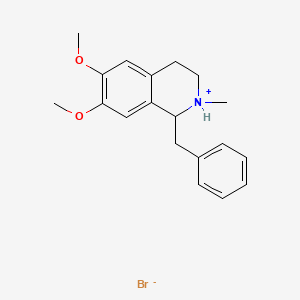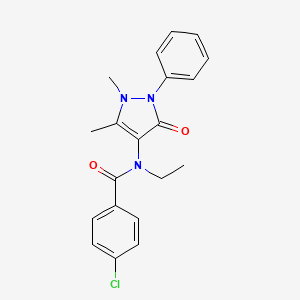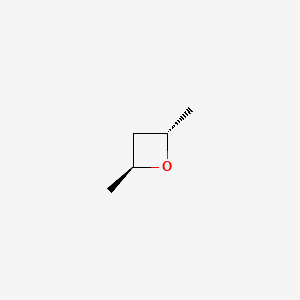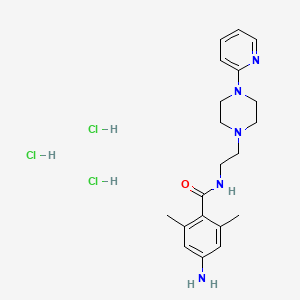
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzamide core substituted with amino, dimethyl, pyridinyl, and piperazinyl groups. The trihydrochloride and monohydrate forms add to its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.
Substitution Reactions: The amino and dimethyl groups are introduced through substitution reactions, often using reagents like dimethyl sulfate and ammonia.
Pyridinyl and Piperazinyl Group Addition: The pyridinyl and piperazinyl groups are added through nucleophilic substitution reactions, using pyridine and piperazine derivatives.
Formation of Trihydrochloride and Monohydrate: The final step involves the formation of the trihydrochloride and monohydrate forms by treating the compound with hydrochloric acid and water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification Steps: Multiple purification steps, including crystallization, filtration, and drying, to obtain the pure compound.
Quality Control: Rigorous quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Scientific Research Applications
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Pyridinyl and Piperazinyl Compounds: Compounds containing pyridinyl and piperazinyl groups with varying structures.
Uniqueness
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-, trihydrochloride, monohydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
104373-49-1 |
|---|---|
Molecular Formula |
C20H30Cl3N5O |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
4-amino-2,6-dimethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide;trihydrochloride |
InChI |
InChI=1S/C20H27N5O.3ClH/c1-15-13-17(21)14-16(2)19(15)20(26)23-7-8-24-9-11-25(12-10-24)18-5-3-4-6-22-18;;;/h3-6,13-14H,7-12,21H2,1-2H3,(H,23,26);3*1H |
InChI Key |
MGLCWNFJHOJOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=N3)C)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



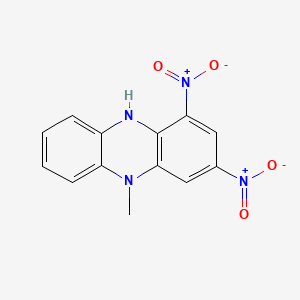
![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
